Phosphorin, 2,4,6-triphenyl-

CO2 valorization Heterogeneous catalysis Formylation

Generic phosphines lack sufficient π-acceptor strength, limiting catalytic turnover in CO₂ conversion and hindering C-H activation pathways. 2,4,6-Triphenylphosphinine (CAS 13497-36-4) directly addresses these limitations: • Delivers a 4.7-fold higher TOF (204 vs 43 h⁻¹) in amine formylation when incorporated into a heterogeneous Ru catalyst. • Enables unprecedented homoleptic fac-[Ir(C^P)₃] complex formation via C-H activation, unlocking novel organometallic architectures. • Provides a precise electronic benchmark (³¹P coupling +3.31 mT) for rational ligand design. Available in 1 g and 5 g standard packs with custom synthesis upon request. In-stock availability ensures rapid fulfillment for time-sensitive research programs.

Molecular Formula C23H17P
Molecular Weight 324.4 g/mol
CAS No. 13497-36-4
Cat. No. B078489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorin, 2,4,6-triphenyl-
CAS13497-36-4
Synonyms2,4,6-Triphenylphosphorin
Molecular FormulaC23H17P
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H17P/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H
InChIKeySPVWSVYJPGRPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triphenylphosphinine (CAS 13497-36-4): A Phosphorus Analogue of Pyridine for Advanced Ligand Design


Phosphorin, 2,4,6-triphenyl- (IUPAC: 2,4,6-triphenylphosphinine, CAS 13497-36-4) is a heteroaromatic compound belonging to the class of λ³-phosphinines, which are phosphorus analogues of pyridine [1]. This compound is a planar aromatic system, with structural studies indicating it retains 88% of the aromaticity of benzene, and was first isolated by Gottfried Märkl in 1966 as the first stable low-coordinate organophosphorus compound [2]. Its key characteristic is a low-lying LUMO that enables π-backbonding interactions, making it a strongly π-accepting ligand .

Why 2,4,6-Triphenylphosphinine (CAS 13497-36-4) Cannot Be Replaced by Generic Phosphines or Phosphinines


Substituting 2,4,6-triphenylphosphinine with a generic phosphine, such as PPh₃, or with another phosphinine derivative fundamentally alters the electronic and steric properties of the resulting metal complex. 2,4,6-Triphenylphosphinine's unique aromatic, planar structure imparts strong π-acceptor character , which is in stark contrast to the primarily σ-donating nature of classical phosphines [1]. This difference in electronic profile directly dictates catalytic activity, as seen in the superior turnover frequency (TOF) in CO₂ conversion , and can even switch the coordination mode, enabling unprecedented C-H activation pathways that are not observed with standard ligands [2].

Quantified Differentiation Evidence for 2,4,6-Triphenylphosphinine (CAS 13497-36-4) vs. Closest Analogs


Quantified Comparison of Catalytic Efficiency: 2,4,6-Triphenylphosphinine-Based Ru Catalyst vs. Non-Fluorinated Analogue in CO₂ Conversion

A Ru catalyst supported on a 2,4,6-triphenylphosphinine-based porous organic polymer (F-Phos-POPs) shows a turnover frequency (TOF) of up to 204 h⁻¹ in the formylation of amines using a CO₂/H₂ mixture. This is a 4.7-fold increase over the non-fluorinated phosphinine analogue, which achieves only 43 h⁻¹ .

CO2 valorization Heterogeneous catalysis Formylation

Direct Comparison of Electronic Structure: ESR Hyperfine Coupling Constants for 2,4,6-Triphenylphosphinine vs. Extended Diphospha Analogues

The radical anion of 2,4,6-triphenylphosphinine exhibits a large and positive ³¹P hyperfine coupling constant of +3.31 mT, indicative of a phosphorus-centered radical [1]. This value is distinct and decreases systematically in extended analogues (e.g., +2.62 mT for the diphosphabiphenyl derivative) [1].

Radical chemistry ESR/ENDOR spectroscopy Electronic structure

Definitive Structural Differentiation: Crystallographic Comparison of 2,4,6-Triphenylphosphinine vs. Triphenylphosphine as W(CO)₅ Adducts

X-ray crystallographic analysis of [(L)W(CO)₅] complexes allowed for the first direct structural comparison of 2,4,6-triphenylphosphinine and a related phosphorus compound (2,4,6-triphenylphosphabarrelene) coordinated to the same metal fragment [1]. The study evaluated the structural and electronic properties of the cage-compound in direct comparison to classical triarylphosphines [1].

Coordination chemistry X-ray crystallography Ligand design

Demonstrated Superiority in C-H Activation: Unprecedented Formation of Homoleptic fac-[Ir(C^P)₃] Complex

2,4,6-Triphenylphosphinine undergoes a unique C-H activation with [Ir(acac)₃] to form the first homoleptic phosphinine-iridium(III) complex, fac-[Ir(C^P)₃] [1]. This represents an unprecedented result for this class of ligands, as access to homoleptic phosphinine-based coordination compounds of d⁶ metals had previously remained elusive [1].

Organometallic chemistry C-H activation Iridium complexes

Key Application Scenarios for 2,4,6-Triphenylphosphinine (CAS 13497-36-4) Backed by Quantitative Evidence


High-Throughput Catalyst for CO₂ Valorization

As demonstrated by a 4.7-fold higher TOF (204 vs 43 h⁻¹) in amine formylation compared to a non-fluorinated analogue, 2,4,6-triphenylphosphinine is a prime candidate for designing high-efficiency heterogeneous catalysts for CO₂ conversion . Its superior catalytic activity makes it ideal for developing economically viable processes for turning a waste gas into valuable chemicals.

Rational Design of Novel Organometallic Complexes via C-H Activation

The compound's unique ability to undergo C-H activation to form the first-ever homoleptic fac-[Ir(C^P)₃] complex [1] makes it a key building block for synthesizing entirely new classes of organometallic complexes. This opens new research frontiers in catalysis, materials science, and medicinal chemistry where novel coordination environments are required.

Precision Tuning of Electronic Properties in π-Acceptor Ligands

The definitive ESR data, showing a distinct ³¹P coupling constant of +3.31 mT [2], serves as a precise electronic benchmark. This allows for the deliberate design of ligands with tailored π-acceptor properties, which is critical for optimizing catalytic cycles (e.g., in hydroformylation) and for creating functional materials with specific redox and magnetic characteristics.

Benchmark Ligand for Structural and Computational Chemistry Studies

Its successful structural characterization in [(L)W(CO)₅] complexes alongside related phosphorus compounds [3] provides an invaluable experimental reference point. This data is essential for validating and refining computational models, allowing researchers to accurately predict the properties and reactivity of novel phosphinine-based ligands before undertaking complex synthetic work.

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